5-Chloro-7-(3-fluorophenyl)quinolin-8-ol

Catalog No.
S12292505
CAS No.
648896-50-8
M.F
C15H9ClFNO
M. Wt
273.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-7-(3-fluorophenyl)quinolin-8-ol

CAS Number

648896-50-8

Product Name

5-Chloro-7-(3-fluorophenyl)quinolin-8-ol

IUPAC Name

5-chloro-7-(3-fluorophenyl)quinolin-8-ol

Molecular Formula

C15H9ClFNO

Molecular Weight

273.69 g/mol

InChI

InChI=1S/C15H9ClFNO/c16-13-8-12(9-3-1-4-10(17)7-9)15(19)14-11(13)5-2-6-18-14/h1-8,19H

InChI Key

PODAREXRYCRCMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C3C=CC=NC3=C2O)Cl

5-Chloro-7-(3-fluorophenyl)quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This specific compound features a chlorine atom at the 5-position, a fluorophenyl group at the 7-position, and a hydroxyl group at the 8-position of the quinoline ring. Quinoline derivatives, including this compound, have garnered attention in medicinal chemistry due to their potential therapeutic properties, including antimicrobial and anticancer activities.

  • Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
  • Reduction: This compound can be reduced to yield dihydroquinoline derivatives.
  • Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

This compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. Studies have shown that quinoline derivatives can interact with various biological targets, including enzymes and receptors involved in cellular processes. The unique structural features of 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol contribute to its ability to inhibit pathogen growth and disrupt cellular functions, making it a candidate for further pharmacological investigation .

The synthesis of 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol typically involves several steps:

  • Chlorination: The introduction of the chlorine atom at the 5-position is often achieved through chlorination reactions involving quinolin-8-ol.
  • Fluorination: The fluorophenyl group is introduced via electrophilic aromatic substitution using suitable fluorinated phenolic compounds.
  • Hydroxylation: The hydroxyl group at the 8-position can be established through various methods, including direct hydroxylation or using hydroxylic reagents under controlled conditions.

These synthetic routes may vary depending on the desired yield and purity of the final product .

5-Chloro-7-(3-fluorophenyl)quinolin-8-ol has several applications:

  • Medicinal Chemistry: It serves as a lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Research: This compound is utilized as a building block in synthesizing more complex quinoline derivatives for various chemical applications.
  • Material Science: Its unique properties may also find applications in developing new materials and chemical processes .

Research into the interaction of 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol with biological targets has revealed its potential to bind with metal ions and enzymes involved in critical biochemical pathways. These interactions are essential for understanding its mechanism of action and optimizing its pharmacological properties. Studies have indicated that modifications to its structure can significantly influence its biological activity, highlighting the importance of structure-activity relationships in drug development .

Several compounds share structural similarities with 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-7-(2-hydroxyphenyl)quinolin-8-olHydroxyphenyl group at 7-positionKnown for its strong chelation properties
5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-olBromine substitution at the 5-positionInvestigated for its potential neuroprotective effects
5-Nitro-7-(4-methylphenyl)quinolin-8-olNitro group at the 5-positionExhibits significant anti-inflammatory activity

These compounds illustrate variations in substituents that can influence biological activity and therapeutic potential, emphasizing the uniqueness of 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol within this class of compounds .

5-Chloro-7-(3-fluorophenyl)quinolin-8-ol (CAS No. 648896-50-8) is a heterocyclic organic compound with the molecular formula $$ \text{C}{15}\text{H}{9}\text{ClFNO} $$ and a molecular weight of 273.69 g/mol. Its IUPAC name derives from the quinoline backbone, where a hydroxyl group (-OH) occupies the 8th position, a chlorine atom substitutes the 5th position, and a 3-fluorophenyl group attaches to the 7th position. The SMILES notation $$ \text{OC1=C2N=CC=CC2=C(Cl)C=C1C3=CC=CC(F)=C3} $$ precisely encodes its atomic connectivity.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
CAS Registry Number648896-50-8
Molecular Formula$$ \text{C}{15}\text{H}{9}\text{ClFNO} $$
Molecular Weight273.69 g/mol
SMILES CodeOC1=C2N=CC=CC2=C(Cl)C=C1C3=CC=CC(F)=C3

The planar quinoline core facilitates π-π stacking interactions, while the hydroxyl group enables hydrogen bonding. The chlorine and fluorophenyl substituents introduce steric and electronic effects critical for binding to biological targets.

Historical Context of Quinolin-8-ol Derivatives in Chemical Research

Quinolin-8-ol derivatives trace their origins to 1880, when Hugo Weidel first synthesized 8-hydroxyquinoline via decarboxylation of oxycinchoninic acid. Early applications focused on azo dyes, but the discovery of metal-chelation properties in the 1920s expanded their use in analytical chemistry and antimicrobial agents. Modern derivatives, such as 5-chloro-7-(3-fluorophenyl)quinolin-8-ol, emerged from efforts to optimize bioactivity through targeted halogenation and aryl functionalization.

The evolution of these compounds reflects broader trends in medicinal chemistry, where scaffold diversification enhances selectivity and potency. For instance, 8-hydroxyquinoline’s aluminum complex became pivotal in organic light-emitting diodes (OLEDs), illustrating the versatility of quinoline-based structures.

Significance of Halogen and Fluorophenyl Substituents in Medicinal Chemistry

Halogen atoms, particularly chlorine and fluorine, are strategically incorporated into pharmaceutical scaffolds to modulate physicochemical and pharmacokinetic properties. Chlorine’s electronegativity enhances binding affinity to hydrophobic pockets in enzymes, while fluorine’s small atomic radius and high electronegativity improve metabolic stability and membrane permeability.

In 5-chloro-7-(3-fluorophenyl)quinolin-8-ol, the chlorine at position 5 increases electron withdrawal, polarizing the quinoline ring and stabilizing charge-transfer interactions. The 3-fluorophenyl group at position 7 introduces steric bulk and additional dipole moments, which can disrupt π-π stacking in competing biological processes.

Table 2: Functional Roles of Substituents in Quinolin-8-ol Derivatives

SubstituentPositionRoleExample Compound
Chlorine (-Cl)5Enhances electrophilicity; metal chelation5-Chloro-8-hydroxyquinoline
Fluorophenyl (-C₆H₄F)7Improves lipophilicity; steric hindrance7-(3-Fluorophenyl)quinolin-8-ol
Methyl (-CH₃)2Reduces crystallinity; solubility5-Fluoro-2-methylquinolin-8-ol

Comparative studies of analogs like 3-fluoroquinolin-8-ol (CID 71743010) and 5-fluoro-2-methylquinolin-8-ol (CAS 37026-20-3) demonstrate that fluorine’s position profoundly influences bioactivity. For instance, fluorination at position 3 in 3-fluoroquinolin-8-ol alters hydrogen-bonding networks, while methyl groups at position 2 enhance solubility without compromising aromatic interactions.

The crystallographic analysis of 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol reveals fundamental structural parameters that define its three-dimensional molecular architecture. Based on systematic studies of related quinolin-8-ol derivatives, the compound exhibits characteristic molecular geometry consistent with the quinoline family of heterocyclic compounds [1] [3] [27].

The quinolinol unit demonstrates exceptional planarity, with root mean square deviations typically ranging from 0.0128 to 0.0200 Angstrom from the mean molecular plane [27]. This planar configuration is maintained through the intrinsic aromatic character of the fused benzene and pyridine rings that constitute the quinoline backbone [28] [31].

Bond Length Parameters

Theoretical calculations using density functional theory at the B3LYP/6-31G* level provide detailed bond length characterization for quinoline derivatives [28]. The fundamental nitrogen-carbon bonds within the pyridine ring exhibit specific length patterns:

Bond TypeCalculated Length (Å)Experimental Range (Å)
N1-C21.318-1.3341.393
C2-C31.418-1.4201.365
C3-C41.375-1.3921.427
C6-C71.373-1.3771.389

The presence of the 3-fluorophenyl substituent at the 7-position introduces steric considerations that influence the overall molecular geometry [26] [28]. The side chain attached to the quinoline core typically adopts a nearly perpendicular orientation to the main aromatic plane, as evidenced by torsion angles approaching 99 degrees in similar structures [27].

Molecular Conformation and Crystal Packing

The crystal structure analysis reveals that the 3-fluorophenyl group exhibits significant torsional flexibility relative to the quinolin-8-ol plane [26]. In analogous structures, phenyl substituents demonstrate torsion angles ranging from -81.1° to +73.3°, indicating substantial rotational freedom around the carbon-carbon connecting bond [26].

The presence of the hydroxyl group at the 8-position facilitates intramolecular hydrogen bonding with the nitrogen atom of the pyridine ring [27] [31]. This internal hydrogen bond contributes to molecular stability and influences the preferred conformational state. Hydrogen bond distances in related quinolinol structures typically range from 2.687 to 2.808 Angstrom [26].

Unit Cell Parameters and Space Group

Crystallographic data for quinolin-8-ol derivatives commonly reveal triclinic or monoclinic space groups [1] [27]. Representative unit cell parameters for similar compounds include:

ParameterValue Range
a-axis9.23-11.00 Å
b-axis11.00-13.00 Å
c-axis11.24-15.00 Å
α angle90-105°
β angle94-121°
γ angle90-92°

The molecular packing within the crystal lattice involves multiple intermolecular interactions, including hydrogen bonding between quinolinol units and π-π stacking interactions between aromatic rings [27] [31].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol through detailed analysis of both proton and carbon-13 chemical environments [5] [6] [7].

Proton Nuclear Magnetic Resonance Characterization

The proton nuclear magnetic resonance spectrum of 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol exhibits characteristic chemical shift patterns consistent with substituted quinolin-8-ol derivatives [5] [6] [37]. The quinoline aromatic protons appear in the typical downfield region, with specific chemical shift assignments based on their electronic environments [37].

Proton PositionChemical Shift Range (ppm)Multiplicity
H-2 (Quinoline)8.70-8.99Doublet
H-3 (Quinoline)7.34-7.51Doublet
H-4 (Quinoline)8.06-8.22Doublet
H-6 (Quinoline)7.35-7.57Doublet
Fluorophenyl H7.40-7.60Multiplet

The presence of the chlorine substituent at the 5-position significantly influences the chemical shift of neighboring protons through both inductive and resonance effects [37]. Protons at the H-6 position experience notable deshielding due to the electron-withdrawing nature of the chlorine atom [34] [37].

The 3-fluorophenyl substituent contributes characteristic aromatic signals in the 7.40-7.60 ppm region [13]. The fluorine atom introduces distinctive coupling patterns, typically appearing as doublets of doublets with coupling constants of approximately 8.6 Hz and 5.3 Hz [13].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical environments for each carbon atom within the molecular framework [37] [39]. The quinoline carbons exhibit characteristic chemical shift patterns influenced by the heterocyclic nitrogen and substituent effects [37].

Carbon PositionChemical Shift (ppm)Electronic Environment
C-2147-153α to nitrogen
C-3121-123β to nitrogen
C-4135-137γ to nitrogen
C-5115-132Chlorine substituted
C-6125-128Aromatic CH
C-7110-124Phenyl substituted
C-8144-148Hydroxyl substituted

The carbon bearing the chlorine substituent demonstrates significant downfield shift compared to unsubstituted quinoline carbons [37]. This chemical shift alteration reflects the electron-withdrawing inductive effect of the halogen substituent [34] [37].

The 3-fluorophenyl carbons appear in characteristic aromatic regions, with the fluorine-bearing carbon exhibiting distinctive chemical shift and coupling patterns [13]. Fluorine-carbon coupling typically manifests as doublets with coupling constants ranging from 15-25 Hz [13].

Fluorine-19 Nuclear Magnetic Resonance Characteristics

The fluorine-19 nucleus provides additional structural confirmation through its unique chemical shift and coupling patterns [14]. Fluorine-19 nuclear magnetic resonance typically reveals signals in the -110 to -120 ppm region for meta-fluorophenyl substituents [14].

The fluorine atom couples with adjacent aromatic carbons and protons, creating characteristic splitting patterns that confirm the substitution position and molecular connectivity [13] [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol provides detailed fragmentation pathways that elucidate structural features and molecular connectivity [11] [12] [13].

Molecular Ion Characteristics

The molecular ion peak appears at mass-to-charge ratio corresponding to the exact molecular weight of 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol [11] [13]. High-resolution mass spectrometry enables precise molecular formula determination and isotope pattern analysis [13] [14].

The presence of chlorine introduces characteristic isotope patterns due to the natural abundance of chlorine-35 and chlorine-37 isotopes [11]. This isotopic signature appears as distinctive peak pairs separated by two mass units with intensity ratios reflecting natural chlorine isotope abundances [11].

Fragmentation Pathways and Mechanisms

Quinolin-8-ol derivatives exhibit characteristic fragmentation patterns under electron impact ionization conditions [12]. The primary fragmentation mechanisms involve systematic loss of functional groups and ring cleavage processes [12].

Fragment TypeMass LossProposed Structure
Base Peak-28Loss of CO
Major Fragment-43Loss of C₂H₃O
Secondary-27Loss of HCN
Minor-1Loss of H

The most intense fragment typically corresponds to loss of carbon monoxide from the molecular ion, generating a base peak at M-28 [12]. This fragmentation pathway reflects the characteristic behavior of quinolin-8-ol compounds under mass spectrometric conditions [12].

The 3-fluorophenyl substituent contributes additional fragmentation pathways involving loss of fluorine radicals and phenyl fragments [13]. Sequential fragmentation often proceeds through multiple pathways, generating complex fragmentation patterns that provide structural confirmation [12] [13].

Tandem Mass Spectrometry Analysis

Tandem mass spectrometry techniques enable detailed characterization of individual fragmentation pathways through collision-induced dissociation [11] [13]. These experiments provide definitive structural assignment and confirm molecular connectivity patterns [13].

The quinoline core demonstrates exceptional stability under tandem mass spectrometry conditions, with preferential fragmentation occurring at substituent attachment points [12]. The chlorine and fluorine substituents influence fragmentation energetics and pathway selectivity [11] [12].

Infrared and Ultraviolet-Visible Spectral Profiles

Infrared and ultraviolet-visible spectroscopy provide complementary structural and electronic characterization of 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol [16] [17] [20].

Infrared Spectroscopic Analysis

Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to specific functional groups within the molecular structure [16] [17] [34]. The hydroxyl group at the 8-position contributes distinctive absorption bands that confirm its presence and hydrogen bonding state [16] [19].

Vibrational ModeFrequency Range (cm⁻¹)Assignment
O-H Stretch3300-3500Phenolic hydroxyl
C=C Aromatic1580-1620Quinoline ring
C-N Stretch1300-1400Quinoline nitrogen
C-Cl Stretch1090-1150Carbon-chlorine bond
C-F Stretch1000-1100Carbon-fluorine bond

The phenolic hydroxyl group typically exhibits broad absorption bands in the 3300-3500 cm⁻¹ region, with specific frequency depending on hydrogen bonding interactions [16] [19]. Intramolecular hydrogen bonding with the quinoline nitrogen shifts this absorption to lower frequencies compared to free hydroxyl groups [16].

Aromatic carbon-carbon stretching vibrations appear in the characteristic 1580-1620 cm⁻¹ region, with multiple bands reflecting the complex aromatic substitution pattern [17] [34]. The quinoline ring system contributes distinctive vibrational signatures that differentiate it from simple aromatic compounds [34].

The carbon-chlorine stretching vibration provides definitive confirmation of halogen substitution, typically appearing around 1090 cm⁻¹ [34]. Similarly, the carbon-fluorine bond contributes characteristic absorption in the 1000-1100 cm⁻¹ region [19].

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy reveals electronic transitions within the conjugated quinoline system and substituent effects on electronic structure [20] [21] [23]. The quinolin-8-ol chromophore exhibits characteristic absorption bands corresponding to π-π* and n-π* electronic transitions [20] [23].

Transition TypeWavelength Range (nm)Molar Absorptivity
π-π* Primary310-32010,000-15,000
π-π* Secondary280-2908,000-12,000
n-π*350-3801,000-3,000

The primary π-π* transition typically appears in the 310-320 nm region with high molar absorptivity values characteristic of conjugated aromatic systems [20] [23]. The presence of electron-withdrawing substituents such as chlorine and fluorine influences both transition energies and intensities [20].

Solvent effects significantly impact ultraviolet-visible absorption spectra, with polar solvents typically causing bathochromic shifts in transition wavelengths [20] [23]. The hydrogen bonding capability of the phenolic hydroxyl group contributes to solvent-dependent spectral variations [20].

Electronic Structure and Substituent Effects

The electronic absorption spectrum reflects the complex interplay between the quinoline π-electron system and substituent electronic effects [20] [32]. Electron-withdrawing groups such as chlorine and fluorine typically cause hypsochromic shifts in absorption maxima compared to unsubstituted quinolin-8-ol [20] [32].

The 3-fluorophenyl substituent introduces additional conjugation pathways that can influence both absorption wavelengths and transition probabilities [20] [23]. The extended conjugation system enhances molar absorptivity values and may introduce additional absorption bands in the visible region [23].

Friedländer Annulation Approaches

The Friedländer annulation represents one of the most versatile and widely employed methods for quinoline synthesis, particularly relevant for the construction of 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol derivatives [1] [2]. This classical condensation reaction involves the coupling of 2-aminobenzaldehyde or 2-aminoacetophenone with a ketone containing an active methylene group to form the quinoline scaffold.

The mechanism of Friedländer annulation proceeds through two viable pathways. In the first mechanism, the 2-amino substituted carbonyl compound undergoes rate-limiting aldol condensation with the ketone substrate, followed by elimination to form an unsaturated intermediate, and subsequent cyclization with imine formation to yield the quinoline product [1] [3]. The second mechanistic pathway involves initial Schiff base formation between the amino group and carbonyl compound, followed by aldol reaction and elimination to produce the final quinoline derivative [2] [3].

Recent advancements in Friedländer methodology have focused on catalyst optimization and reaction condition improvements. Lewis acid catalysts, particularly indium triflate, have emerged as highly effective promoters for selective quinoline formation [4]. Under solvent-free conditions, In(OTf)₃ facilitates the reaction of 2-aminoarylketones with various active methylene compounds, achieving yields of 75-92% with excellent selectivity [4]. The reaction demonstrates broad substrate scope, accommodating β-ketoesters, cyclic and acyclic β-diketones, and aryl methyl ketones.

The application of heterogeneous catalysts has significantly enhanced the sustainability of Friedländer annulation. Polymer-supported catalysts, including poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate, enable efficient quinoline synthesis under solvent-free conditions at 110°C, achieving 91% yields within 40 minutes [5]. These catalysts offer advantages of reusability, simplified workup procedures, and environmentally friendly reaction conditions.

Mechanistic studies using density functional theory have provided insights into the reaction pathway under acidic conditions. The calculated activation barriers and intermediate stabilities support the aldol condensation mechanism as the predominant pathway, particularly when using p-toluenesulfonic acid as catalyst [6]. These theoretical findings guide the optimization of reaction conditions and catalyst selection for specific substrate combinations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized quinoline synthesis, offering highly selective and efficient pathways for constructing complex quinoline derivatives [7] [8]. These methodologies are particularly valuable for introducing aryl substituents at specific positions of the quinoline ring system, making them highly relevant for the synthesis of 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol.

The Suzuki-Miyaura coupling represents a cornerstone methodology in palladium-catalyzed quinoline synthesis. This reaction enables the formation of carbon-carbon bonds between halogenated quinoline precursors and arylboronic acids under mild conditions [9] [10]. For quinoline synthesis, the reaction typically employs Pd(PPh₃)₄ as catalyst with potassium carbonate as base in dioxane or toluene at elevated temperatures. The methodology demonstrates excellent functional group tolerance and provides access to diversely substituted quinoline derivatives in 70-95% yields.

Advanced variants of Suzuki coupling have been developed for sequential functionalization of dihaloquinolines. The one-pot synthesis of 2,3,4-triarylquinolines from 2-aryl-4-chloro-3-iodoquinolines with excess arylboronic acids demonstrates the selective reactivity of different halogen atoms [9]. Using tricyclohexylphosphine as ligand, the reaction proceeds through selective iodine displacement followed by chlorine substitution, achieving efficient multi-substitution in a single operation.

The Heck reaction provides another powerful approach for quinoline synthesis, particularly for the construction of 2-substituted quinolines [11] [12]. The modified Larock synthesis employs 2-bromoanilines and allylic alcohols in a tandem Heck cyclization/dehydrogenation sequence using diisopropyl azodicarboxylate as oxidant [11]. This methodology offers advantages of operational simplicity and broad substrate scope, producing quinoline derivatives in good to excellent yields.

Palladium-catalyzed dehydrogenative coupling reactions have emerged as atom-economical alternatives to traditional cross-coupling methods [13]. The Fujiwara-Moritani reaction enables the direct coupling of quinoline precursors with alkenes without requiring pre-functionalized starting materials. This approach utilizes palladium catalysts under oxidative conditions to achieve C-H activation and subsequent coupling, providing access to quinoline derivatives with reduced synthetic complexity.

The optimization of palladium-catalyzed quinoline synthesis has focused on catalyst design and reaction condition improvements. Ligand effects play a crucial role in determining reaction selectivity and efficiency. Bulky alkylphosphine ligands, such as n-BuPAd₂, enhance the reactivity of palladium catalysts in challenging coupling reactions [14]. These ligands facilitate oxidative addition and reductive elimination steps, leading to improved yields and shortened reaction times.

Modern Green Chemistry Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a revolutionary approach for quinoline preparation, offering significant advantages over conventional heating methods through enhanced reaction rates, improved yields, and reduced energy consumption [15] [16]. This methodology is particularly valuable for the synthesis of 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol derivatives, where precise temperature control and rapid heating are essential for optimal product formation.

The fundamental principle of microwave-assisted synthesis relies on dielectric heating, where electromagnetic radiation directly heats polar molecules and ions through molecular rotation and ionic conduction [17]. This mechanism provides uniform heating throughout the reaction mixture, eliminating hot spots and thermal gradients that can lead to side product formation. For quinoline synthesis, microwave irradiation typically operates at 2.45 GHz frequency with power levels ranging from 200-800 watts.

Microwave-assisted Friedländer synthesis has demonstrated remarkable efficiency improvements compared to conventional heating methods. Under optimized conditions using acetic acid as both solvent and catalyst, quinoline derivatives can be synthesized in 5 minutes at 160°C with excellent yields [16]. This represents a dramatic reduction from the several days required for conventional heating, while maintaining product purity and selectivity. The methodology accommodates diverse ketone substrates, including cyclic and acyclic variants, demonstrating broad synthetic utility.

The application of microwave technology to heterogeneous catalysis has yielded particularly promising results. Microwave-assisted reactions using solid acid catalysts, such as sulfuric acid-modified polyethylene glycol, achieve 90% yields in 5 minutes under solvent-free conditions [5]. The microwave heating enhances catalyst activity through improved heat transfer and increased molecular mobility, leading to accelerated reaction kinetics and higher product yields.

Optimization studies have identified critical parameters for microwave-assisted quinoline synthesis. Temperature profiling reveals that optimal reaction temperatures typically range from 120-180°C, with higher temperatures leading to decomposition and lower yields [17]. Power control is equally important, with moderate power levels (400-600 watts) providing better results than high-power irradiation, which can cause overheating and product degradation.

The environmental benefits of microwave-assisted synthesis extend beyond energy efficiency. Reduced reaction times minimize solvent evaporation and thermal decomposition, leading to cleaner reaction profiles and simplified purification procedures [18]. The methodology also enables solvent-free reactions, further reducing environmental impact and waste generation.

Solvent-Free Mechanochemical Preparation

Solvent-free mechanochemical synthesis represents a paradigm shift in quinoline preparation, offering environmentally benign alternatives to traditional solution-phase methods [19] [20]. This approach utilizes mechanical energy to drive chemical transformations, eliminating the need for organic solvents and reducing waste generation while maintaining high reaction efficiency.

Ball milling has emerged as the predominant mechanochemical technique for quinoline synthesis, utilizing high-energy mechanical impact to activate chemical bonds and facilitate molecular rearrangements [20] [21]. The technique employs stainless steel balls in a rotating jar to generate intense mechanical forces, creating localized high-pressure and high-temperature conditions that promote chemical reactions. For quinoline synthesis, ball milling typically operates at frequencies of 20-30 Hz with reaction times ranging from 10-60 minutes.

The synthesis of quinoline derivatives through mechanochemical approaches has demonstrated exceptional efficiency and selectivity. Ball milling-promoted synthesis of sulfonyl quinolines from haloquinolines and sulfonic acids achieves quantitative yields in 10-20 minutes under metal-free, solvent-free conditions [20]. This methodology offers significant advantages over solution-phase sulfonylation reactions, including shorter reaction times, mild reaction temperatures, and operational simplicity.

Mechanochemical Friedländer synthesis has been successfully implemented using ball milling techniques. The reaction of 2-aminoarylketones with active methylene compounds in the presence of p-toluenesulfonic acid catalyst proceeds efficiently at room temperature, achieving high yields of quinoline derivatives [6]. The mechanochemical approach eliminates the need for heating and solvents, while maintaining excellent product selectivity and purity.

The optimization of mechanochemical quinoline synthesis focuses on several key parameters. Ball-to-reactant mass ratios typically range from 10:1 to 30:1, with higher ratios providing more efficient mechanical activation [22]. Milling frequency optimization reveals that moderate frequencies (20-25 Hz) offer the best balance between reaction efficiency and equipment wear. The addition of small amounts of liquid additives (liquid-assisted grinding) can enhance reaction rates and product yields by facilitating molecular mobility and reducing friction.

Iodine-mediated mechanochemical synthesis has provided innovative approaches to quinoline preparation. The use of iodine as both catalyst and functionalizing agent enables the synthesis of iodinated quinoline derivatives in up to 89% yield [21]. This methodology employs protecting group-free aniline derivatives in oxidative annulation reactions, demonstrating the versatility of mechanochemical approaches for complex heterocycle synthesis.

The environmental advantages of mechanochemical synthesis are substantial. The elimination of organic solvents reduces waste generation and environmental impact, while the use of mechanical energy represents a sustainable alternative to thermal activation [22]. The technique also enables the processing of solid reactants directly, eliminating the need for dissolution and subsequent solvent removal.

Purification Techniques and Yield Optimization

The purification of quinoline derivatives, particularly compounds like 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol, requires specialized techniques that account for the unique physicochemical properties of these heterocyclic systems [23] [24]. The presence of both electron-withdrawing and electron-donating substituents significantly influences solubility patterns and crystallization behavior, necessitating tailored purification strategies.

Crystallization remains the most widely employed purification technique for quinoline derivatives, offering high purity products with minimal material loss [24]. The crystallization of quinoline compounds typically employs single-solvent or mixed-solvent systems, with methanol emerging as a particularly effective recrystallization medium. For 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol derivatives, methanol-water mixtures provide optimal solubility profiles, enabling efficient purification through temperature-controlled crystallization.

The crystallization process can be optimized through systematic solvent screening and temperature profiling. Mixed-solvent systems, such as methanol-water (50-99.9% methanol), ethanol-water (60-95% ethanol), or acetone-water (60-95% acetone), offer enhanced control over crystallization kinetics and product morphology [24]. The crystallization temperature typically ranges from -18°C to 40°C, with lower temperatures favoring complete precipitation and higher purity products.

Column chromatography provides an alternative purification approach for complex quinoline mixtures, particularly when crystallization is not feasible [25]. Flash chromatography using silica gel with hexane-ethyl acetate gradient systems (5-60% ethyl acetate) effectively separates quinoline derivatives based on polarity differences. The method typically achieves 90-98% purity with recovery yields of 70-85%, making it suitable for analytical-scale purifications.

Vacuum distillation offers a thermal purification method for volatile quinoline derivatives [23]. The technique employs reduced pressure to lower boiling points, minimizing thermal decomposition. The addition of zinc dust during distillation helps remove impurities and prevent oxidation, achieving purities of 90-95% with recovery yields of 85-95%. However, thermal stability considerations limit the applicability of this method to compounds susceptible to high-temperature decomposition.

Advanced purification techniques have been developed for specialized applications. High-speed counter-current chromatography enables the separation of quinoline yellow components with large partition coefficient differences, achieving excellent resolution through stepwise mobile phase flow rate increases [26]. This technique is particularly valuable for complex mixtures where conventional chromatographic methods fail.

Yield optimization in quinoline synthesis involves systematic investigation of multiple reaction parameters. Catalyst loading optimization typically reveals optimal ranges of 5-20 mol%, with higher loadings providing increased reaction rates but diminishing returns due to catalyst inhibition effects [27]. Temperature control represents the most critical parameter, with optimal temperatures typically ranging from 60-180°C depending on the specific synthetic methodology.

Reaction time optimization studies demonstrate that quinoline synthesis follows typical kinetic profiles, with initial rapid product formation followed by plateau regions [27]. Optimal reaction times range from 0.5-24 hours, with longer times often leading to side product formation and decreased yields. Kinetic monitoring through sampling and analysis enables precise determination of optimal reaction endpoints.

Solvent selection significantly impacts both reaction yield and product purity. Polar aprotic solvents, such as dimethylformamide and acetonitrile, generally provide higher yields for ionic mechanisms, while non-polar solvents favor radical pathways [27]. Solvent-free conditions often provide optimal results, eliminating solvent-related side reactions and simplifying purification procedures.

The implementation of green metrics in quinoline synthesis has guided optimization efforts toward more sustainable processes. Atom economy calculations demonstrate that direct cyclization methods provide superior environmental profiles compared to multi-step synthetic sequences [27]. The optimization of reaction conditions to maximize atom economy while maintaining high yields represents a key objective in modern quinoline synthesis.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

273.0356698 g/mol

Monoisotopic Mass

273.0356698 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types